molecular formula C11H7Cl2NO2 B15094703 (4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

(4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No.: B15094703
M. Wt: 256.08 g/mol
InChI Key: HCDQMGBXFFZWHX-YVMONPNESA-N
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Description

(4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between an aldehyde and the isoxazole ring.

    Chloromethylation: The chloromethyl group can be added through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chloromethyl and chlorobenzylidene groups may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential biological activity. Isoxazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound may have similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    4-chlorobenzylidene isoxazole: A similar compound with a chlorobenzylidene group but lacking the chloromethyl group.

    3-chloromethyl isoxazole: A similar compound with a chloromethyl group but lacking the chlorobenzylidene group.

Uniqueness

(4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both the chlorobenzylidene and chloromethyl groups. This dual substitution may confer unique chemical reactivity and potential biological activity compared to other isoxazole derivatives.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

(4Z)-3-(chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H7Cl2NO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5-

InChI Key

HCDQMGBXFFZWHX-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)Cl

Origin of Product

United States

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